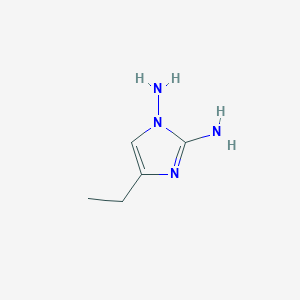
(S)-2-(4-(2,4-Dichlorophenoxy)butanamido)-3-(1H-indol-3-yl)propanoicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-(4-(2,4-Dichlorophenoxy)butanamido)-3-(1H-indol-3-yl)propanoic acid is a complex organic compound that features a combination of indole and dichlorophenoxy moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-(2,4-Dichlorophenoxy)butanamido)-3-(1H-indol-3-yl)propanoic acid typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Dichlorophenoxy Group: The dichlorophenoxy group can be introduced via a nucleophilic substitution reaction, where a suitable dichlorophenol reacts with a butyl halide.
Amidation Reaction: The final step involves the coupling of the indole and dichlorophenoxy intermediates through an amidation reaction, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
化学反应分析
Types of Reactions
(S)-2-(4-(2,4-Dichlorophenoxy)butanamido)-3-(1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The dichlorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in a polar aprotic solvent like DMSO (dimethyl sulfoxide).
Major Products
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted phenoxy derivatives.
科学研究应用
(S)-2-(4-(2,4-Dichlorophenoxy)butanamido)-3-(1H-indol-3-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular pathways.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with unique properties.
作用机制
The mechanism of action of (S)-2-(4-(2,4-Dichlorophenoxy)butanamido)-3-(1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The dichlorophenoxy group may enhance the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
2-(4-(2,4-Dichlorophenoxy)butanamido)-3-(1H-indol-3-yl)propanoic acid: Lacks the (S)-configuration.
2-(4-(2,4-Dichlorophenoxy)butanamido)-3-(1H-indol-3-yl)butanoic acid: Differs in the length of the carbon chain.
2-(4-(2,4-Dichlorophenoxy)butanamido)-3-(1H-indol-3-yl)acetic acid: Differs in the carboxylic acid group.
Uniqueness
The (S)-configuration of (S)-2-(4-(2,4-Dichlorophenoxy)butanamido)-3-(1H-indol-3-yl)propanoic acid imparts unique stereochemical properties that can influence its biological activity and interactions with molecular targets. This makes it distinct from its similar counterparts.
属性
分子式 |
C21H20Cl2N2O4 |
|---|---|
分子量 |
435.3 g/mol |
IUPAC 名称 |
(2S)-2-[4-(2,4-dichlorophenoxy)butanoylamino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C21H20Cl2N2O4/c22-14-7-8-19(16(23)11-14)29-9-3-6-20(26)25-18(21(27)28)10-13-12-24-17-5-2-1-4-15(13)17/h1-2,4-5,7-8,11-12,18,24H,3,6,9-10H2,(H,25,26)(H,27,28)/t18-/m0/s1 |
InChI 键 |
RDJPYQPSKKRADR-SFHVURJKSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl |
规范 SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


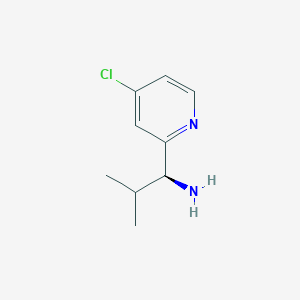
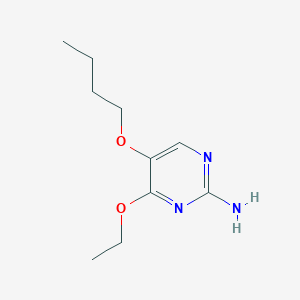

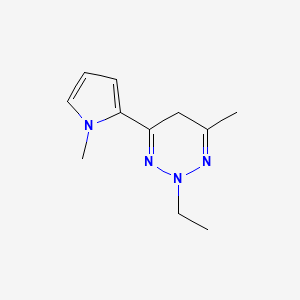
![12-hydroxy-4,8-bis(4-phenylphenyl)-1,2,4,5,6,7-hexahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B13105265.png)
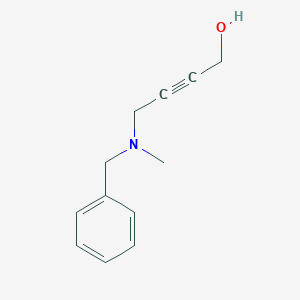
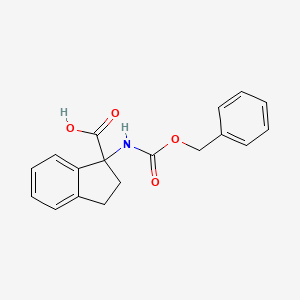
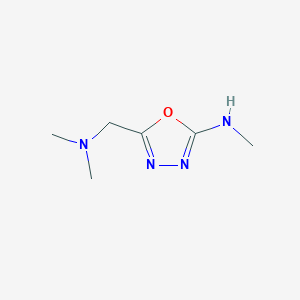
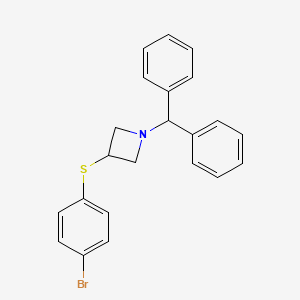
![2-(3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetonitrile](/img/structure/B13105297.png)
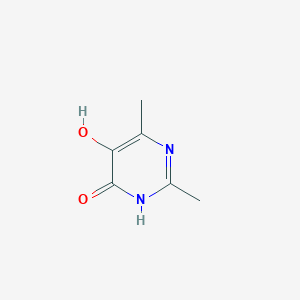
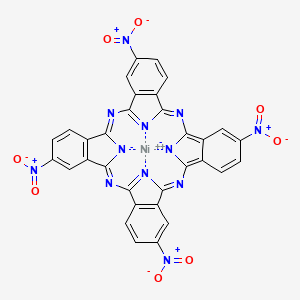
![Benzyl (2,3-dihydro-1H-imidazo[1,2-B]pyrazol-6-YL)carbamate](/img/structure/B13105309.png)
